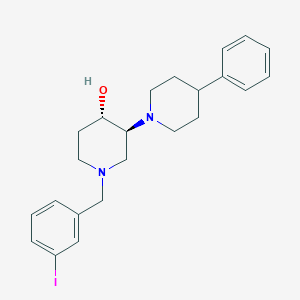
(3-Iodobenzyl)trozamicol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3-Iodobenzyl)trozamicol, also known as this compound, is a useful research compound. Its molecular formula is C23H29IN2O and its molecular weight is 476.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Cyclic - Hydrocarbons, Aromatic - Benzene Derivatives - Iodobenzenes - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Neuroscience Research
One significant application of (3-Iodobenzyl)trozamicol is in neuroscience, particularly in the study of cholinergic receptors. This compound serves as a radiolabeled ligand for imaging studies using positron emission tomography (PET).
- Binding Studies : Research has demonstrated that this compound binds selectively to muscarinic acetylcholine receptors (mAChRs), which are implicated in various neurological disorders such as Alzheimer's disease and schizophrenia. This selectivity allows researchers to investigate receptor density and distribution in vivo, providing insights into disease mechanisms and progression.
- Imaging Applications : In PET imaging, this compound can be used to visualize mAChR activity in the brain. Studies have shown that alterations in mAChR availability correlate with cognitive decline in Alzheimer's patients, making this compound a potential biomarker for early diagnosis and monitoring of treatment efficacy.
Pharmacological Studies
The compound's unique structure allows it to be utilized in pharmacological studies aimed at understanding cholinergic signaling pathways.
- Drug Development : this compound can be employed in the development of new therapeutic agents targeting mAChRs. By analyzing its interactions with various receptor subtypes, researchers can design more selective drugs with fewer side effects.
- Mechanistic Studies : The compound aids in elucidating the mechanism of action of other drugs affecting the cholinergic system. For instance, studies have explored how this compound influences the pharmacodynamics of known mAChR antagonists or agonists.
Case Studies
Several case studies highlight the applications of this compound:
- Alzheimer's Disease : A study utilized this compound in PET imaging to assess mAChR levels in Alzheimer's patients versus healthy controls. The findings indicated a significant reduction in receptor availability in affected individuals, supporting its use as a diagnostic tool .
- Schizophrenia Research : Another case study examined the effects of antipsychotic medications on mAChR binding using this compound as a tracer. Results showed differential effects on receptor occupancy, which could inform personalized treatment strategies for schizophrenia .
Data Table: Summary of Applications
Propiedades
Número CAS |
148519-95-3 |
|---|---|
Fórmula molecular |
C23H29IN2O |
Peso molecular |
476.4 g/mol |
Nombre IUPAC |
(3S,4S)-1-[(3-iodophenyl)methyl]-3-(4-phenylpiperidin-1-yl)piperidin-4-ol |
InChI |
InChI=1S/C23H29IN2O/c24-21-8-4-5-18(15-21)16-25-12-11-23(27)22(17-25)26-13-9-20(10-14-26)19-6-2-1-3-7-19/h1-8,15,20,22-23,27H,9-14,16-17H2/t22-,23-/m0/s1 |
Clave InChI |
UBVKSFDICLMPLH-GOTSBHOMSA-N |
SMILES |
C1CN(CCC1C2=CC=CC=C2)C3CN(CCC3O)CC4=CC(=CC=C4)I |
SMILES isomérico |
C1CN(C[C@@H]([C@H]1O)N2CCC(CC2)C3=CC=CC=C3)CC4=CC(=CC=C4)I |
SMILES canónico |
C1CN(CCC1C2=CC=CC=C2)C3CN(CCC3O)CC4=CC(=CC=C4)I |
Key on ui other cas no. |
148519-95-3 |
Sinónimos |
(3-iodobenzyl)trozamicol (m-iodobenzyl)trozamicol 3-iodobenzyl-4-azavesamicol 4-hydroxy-1-(3-iodobenzyl)-3-(4-phenylpiperidinyl)piperidine meta-iodobenzyltrozamicol MIBT-3 trans(+-)-isomer of (3-iodobenzyl)trozamicol trans-(+)-isomer of (3-iodobenzyl)trozamicol |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















